molecular formula C12H14N2O3S B1207938 Tiprinast CAS No. 83153-39-3

Tiprinast

Cat. No.: B1207938
CAS No.: 83153-39-3
M. Wt: 266.32 g/mol
InChI Key: WIZAMTSKPRSWIL-UHFFFAOYSA-N
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Description

Tiprinast is a thienopyrimidine-carboxylic acid derivative, known for its potential antiallergy properties. It has been synthesized as part of a series of compounds aimed at preventing allergic reactions, such as those caused by ragweed hay fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiprinast is synthesized through a series of chemical reactions involving thienopyrimidine and carboxylic acid derivatives. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature. One notable method involves the regioselective synthesis of intermediates that are crucial for the production of this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis, adhering to stringent reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tiprinast undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of thienopyrimidine-carboxylic acid, which retain the core structure of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tiprinast involves its interaction with specific molecular targets and pathways. It is believed to exert its antiallergy effects by inhibiting the release of histamines and other inflammatory mediators. This inhibition occurs through the modulation of cellular signaling pathways that are involved in allergic reactions .

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functionalities.

Uniqueness of Tiprinast

This compound stands out due to its specific combination of thienopyrimidine and carboxylic acid structures, which confer unique antiallergy properties. Compared to other similar compounds, this compound has shown efficacy in clinical studies for preventing symptoms of ragweed hay fever when used as a nasal spray .

Properties

IUPAC Name

5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZAMTSKPRSWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232193
Record name Tiprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83153-39-3
Record name Tiprinast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083153393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiprinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYD8T7171M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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